5-isopropyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
5-propan-2-yl-1H-indazole |
InChI |
InChI=1S/C10H12N2/c1-7(2)8-3-4-10-9(5-8)6-11-12-10/h3-7H,1-2H3,(H,11,12) |
InChI Key |
XYEKVCDZBKLYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Isopropyl 1h Indazole
Established Synthetic Routes to the Indazole Core Structure
The synthesis of the bicyclic indazole system, a privileged scaffold in medicinal chemistry, has been accomplished through a variety of chemical transformations. These methods range from classical cyclization reactions that have been known for over a century to modern transition metal-catalyzed processes and aryne-based rearrangements.
Classical Cyclization Reactions for Indazole Synthesis
Classical methods for indazole synthesis often involve the formation of the critical N-N bond or the cyclization of appropriately substituted benzene (B151609) derivatives. These reactions, while foundational, sometimes require harsh conditions or have limitations in substrate scope.
One of the most straightforward and economically attractive classical routes is the condensation of an ortho-substituted aryl aldehyde or ketone with hydrazine (B178648) or its derivatives. clockss.orgsci-hub.se For instance, the reaction of an o-fluorobenzaldehyde with hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNAr), yields the 1H-indazole ring. clockss.orgmdpi.com Another classical approach involves the diazotization or nitrosation of o-alkyl-substituted anilines, which then undergo intramolecular cyclization. clockss.orgnih.gov
The Cadogan reaction is a well-known reductive cyclization method that typically involves the deoxygenation of an o-nitrobenzylamine or a related nitroaromatic compound using a trivalent phosphorus reagent, such as triethyl phosphite. nih.govresearchgate.net This reaction is robust but often requires high temperatures. The proposed mechanism involves the in-situ generation of a nitrene intermediate which then cyclizes. nih.gov
Table 1: Overview of Classical Indazole Synthesis Methods
| Reaction Name/Type | Starting Materials | Key Reagents | Description | Citation |
|---|---|---|---|---|
| Hydrazine Condensation | o-Haloaryl carbonyls, Hydrazine | Base | Involves condensation to form a hydrazone, followed by intramolecular SNAr cyclization. | clockss.orgmdpi.com |
| Diazotization of Anilines | o-Alkyl-substituted anilines | Nitrous acid (NaNO₂) | Diazotization of the aniline (B41778) followed by intramolecular cyclization. | clockss.orgnih.gov |
Transition Metal-Catalyzed Approaches to Indazole Ring Formation
In recent decades, transition metal catalysis has emerged as a powerful tool for constructing the indazole scaffold, offering milder reaction conditions, greater functional group tolerance, and novel pathways for ring formation. benthamdirect.comnih.govresearchgate.net These methods often rely on C-H activation, cross-coupling, and annulation sequences.
Rhodium (Rh), Palladium (Pd), and Copper (Cu) are frequently employed catalysts. nih.govresearchgate.net For example, Rh(III)-catalyzed C-H activation and annulation of azobenzenes with alkenes or aldehydes can efficiently produce substituted indazoles. mdpi.comnih.gov Similarly, palladium catalysts are used in various cross-coupling reactions to form the indazole ring. One such method involves the Pd-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acid-mediated deprotection and cyclization sequence to yield 3-aminoindazoles. organic-chemistry.org Copper-catalyzed intramolecular Ullmann-type reactions of hydrazones derived from o-haloaldehydes are also effective for indazole synthesis. mdpi.comthieme-connect.com
Table 2: Examples of Transition Metal-Catalyzed Indazole Syntheses
| Catalyst System | Substrates | Reaction Type | Description | Citation |
|---|---|---|---|---|
| Rh(III)/Cu(II) | Benzimidates, Nitrosobenzenes | C-H Activation/Annulation | Sequential C-H bond activation and intramolecular cascade annulation. | nih.gov |
| [Cp*RhCl₂]₂/Cu(OAc)₂ | Azobenzenes, Alkenes | C-H Functionalization/Cyclization | Rhodium-mediated conversion of azobenzenes and alkenes into indazoles. | nih.gov |
| Pd(OAc)₂/Ligand | 2-Halobenzonitriles, Hydrazones | Cross-Coupling/Cyclization | Cascade reactions involving C-N bond formation to build the heterocyclic ring. | researchgate.netorganic-chemistry.org |
Novel Aryne-Based Molecular Rearrangements in Indazole Construction
Aryne chemistry provides a unique and powerful strategy for synthesizing benzo-fused heterocycles, including indazoles. rsc.orgbenthamscience.com Arynes, highly reactive intermediates derived from aryl halides or triflates, can undergo various cycloaddition and insertion reactions.
A common aryne-based approach to indazoles is the [3+2] cycloaddition reaction between an aryne and a diazo compound. organic-chemistry.orgacs.orgorgsyn.org The diazo compounds can be generated in situ from stable precursors like N-tosylhydrazones, which react with the aryne under mild conditions to afford 3-substituted indazoles. acs.orgorgsyn.org
More recently, a novel molecular rearrangement using aryne chemistry has been developed. rsc.orgrsc.org This method involves the reaction of readily accessible acyl hydrazides with an aryne precursor. The reaction proceeds through a molecular rearrangement to form a 2-hydrazobenzophenone intermediate, which can then be selectively cyclized to furnish either 1H- or 2H-indazoles from a single precursor. rsc.orgresearchgate.net This strategy is notable for its mild conditions and broad functional group tolerance. rsc.org
Strategies for Regioselective Installation of the Isopropyl Group at the C-5 Position
To synthesize the target molecule, 5-isopropyl-1H-indazole, the isopropyl group must be introduced regioselectively at the C-5 position of the indazole ring. This can be achieved either by starting with a precursor that already contains the isopropyl group in the correct position or by functionalizing the pre-formed indazole ring at C-5.
Precursor-Based Synthetic Approaches to this compound
The most direct method for obtaining this compound is to employ a starting material that already possesses an isopropyl group at the para-position relative to the subsequent cyclization site. The general synthetic routes described for the indazole core can be adapted by selecting the appropriately substituted precursor.
For example, adapting the classical hydrazine condensation method, one could start with 2-fluoro-5-isopropylbenzaldehyde (B13496083) and react it with hydrazine. clockss.org The initial condensation would form the corresponding hydrazone, which would then undergo intramolecular nucleophilic aromatic substitution to yield this compound. Similarly, the Cadogan reaction could be performed on a 2-alkyl-4-isopropylaniline derivative to achieve the same target. This precursor-based approach ensures the unambiguous placement of the isopropyl group at the desired C-5 position.
Post-Cyclization Functionalization and Derivatization at C-5
Introducing an alkyl group, such as isopropyl, onto a pre-formed indazole ring at a specific carbon atom is a more challenging task. Direct C-H functionalization or cross-coupling reactions are the primary methods for such transformations. researchgate.net While N-alkylation of indazoles is common, selective C-alkylation is less straightforward and often complicated by competing reactions at the nitrogen atoms and other carbon positions. nih.govbeilstein-journals.orgbeilstein-journals.org
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization, but it requires a directing group on the ring, which may not be present or desired in the final molecule. mobt3ath.com For instance, a group at N-1 or C-7 can direct metalation to the C-7 or C-6 positions, respectively. mobt3ath.com
Alternatively, a cross-coupling approach could be envisioned. This would require the synthesis of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) as a precursor. This halogenated indazole could then potentially undergo a Suzuki, Negishi, or Kumada cross-coupling reaction with an appropriate isopropyl-organometallic reagent to install the isopropyl group at C-5. However, the efficiency and selectivity of such reactions on the indazole scaffold can be variable and require careful optimization of catalysts, ligands, and reaction conditions. researchgate.net To date, specific examples detailing the post-cyclization isopropylation at the C-5 position of 1H-indazole are not widely reported in the literature, making the precursor-based approach the more reliable and established strategy.
Regioselective Alkylation Studies Relevant to 5-Position Substitution
A significant challenge in the functionalization of 1H-indazoles is the control of regioselectivity during N-alkylation. The indazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers. nih.govrsc.org The ratio of these isomers is influenced by several factors, including the substrate's electronic and steric properties, the electrophile, the base, and the solvent used. nih.govd-nb.info
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. nih.govbeilstein-journals.org However, direct alkylation frequently leads to mixtures of N1- and N2-substituted products with poor selectivity. nih.govbeilstein-journals.org For indazoles with substituents on the benzene ring, like the 5-isopropyl group, both electronic and steric effects come into play. An isopropyl group at the C5 position is primarily an electron-donating group through induction, which can influence the nucleophilicity of the N1 and N2 atoms.
Studies on variously substituted indazoles have provided insights applicable to the 5-isopropyl derivative. For instance, research has shown that the choice of base and solvent system is crucial. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 regioselectivity with a variety of alkylating agents. nih.gov Conversely, different conditions can favor N2 substitution. For example, employing indazoles with electron-withdrawing groups at the C7 position has been shown to confer excellent N2 regioselectivity. nih.gov
Recent work on methyl 5-bromo-1H-indazole-3-carboxylate, a similarly 5-substituted indazole, demonstrated that highly regioselective N1- or N2-alkylations are possible. nih.gov The use of cesium carbonate as the base favored N1-alkylation, a phenomenon rationalized by a chelation mechanism involving the cesium ion. In contrast, other conditions can drive the formation of the N2-product. nih.gov These findings suggest that for this compound, a systematic screen of bases, solvents, and counterions is necessary to achieve selective alkylation.
Table 1: Factors Influencing N-Alkylation Regioselectivity of the Indazole Scaffold
| Factor | Effect on Regioselectivity | Example Conditions | Citation |
| Base/Solvent | Can be tuned to favor either N1 or N2. | N1-selective: NaH in THF. Solvent-dependent: NaHMDS in THF vs. DMSO. | nih.govd-nb.info |
| Counterion | Cesium (Cs+) can chelate with other functional groups to direct N1 alkylation. | Cs₂CO₃ in DMF. | nih.gov |
| Substituents | Electron-withdrawing groups (EWGs) at C7 favor N2. Steric hindrance near N1 can favor N2. | C7-NO₂ or C7-CO₂Me substituted indazoles show ≥ 96% N2 selectivity. | nih.gov |
| Electrophile | Activated electrophiles like α-halo carbonyls can allow for thermodynamic equilibration to the more stable N1 product. | Use of α-halo esters in DMF. | nih.gov |
Synthesis of Advanced this compound Analogues for Biological Evaluation
The this compound scaffold serves as a valuable starting point for the synthesis of advanced analogues for biological screening. The development of new derivatives often involves modifications at various positions of the indazole ring to explore structure-activity relationships (SAR). longdom.org Synthetic strategies typically focus on introducing diversity at the N1, C3, and other positions of the benzene ring.
One common approach is the synthesis of 1,2-disubstituted indazolinones. For example, a series of 1,2-disubstituted 5-nitroindazolin-3-ones were prepared and evaluated for antichagasic activity. nih.gov This strategy could be adapted for this compound, where the isopropyl group replaces the nitro group, to generate novel compounds. The synthesis would involve N1-alkylation followed by further functionalization. For instance, 2-benzyl-1-isopropyl-5-nitroindazolin-3-one showed significant trypanocidal activity, highlighting how combinations of substituents can lead to potent biological effects. nih.gov
Another key strategy involves the introduction of carboxamide or amine functionalities, often at the C3 position. Menichincheri et al. used 3-amino-5-substituted indazoles as starting points to develop novel 3-aminoindazole derivatives as potent enzyme inhibitors. nih.gov For a 5-isopropyl analogue, this would involve synthesizing 3-amino-5-isopropyl-1H-indazole and then creating a library of amide or urea (B33335) derivatives for biological testing against targets like protein kinases. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating advanced analogues. These reactions can be used to introduce aryl or heteroaryl groups at halogenated positions of the indazole ring. A synthetic route starting with a halogenated this compound (e.g., 3-iodo-5-isopropyl-1H-indazole) would allow for the coupling of various boronic acids to generate a diverse library of C3-arylated derivatives for evaluation as, for instance, kinase inhibitors or anti-diabetic agents. researchgate.netresearchgate.net
Table 2: Representative Strategies for Synthesis of Indazole Analogues
| Starting Material Core | Synthetic Transformation | Target Analogue Class | Potential Biological Target | Citation |
| 5-Substituted-1H-indazole | N1- and N2-alkylation/acylation | 1,2-Disubstituted indazolinones | Anti-parasitic (e.g., T. cruzi) | nih.gov |
| 3-Amino-5-substituted-1H-indazole | Amide/Urea formation | 3-Aminoindazole derivatives | Protein Kinase Inhibitors | nih.gov |
| 3-Halo-5-substituted-1H-indazole | Suzuki-Miyaura cross-coupling | C3-Aryl/heteroaryl indazoles | Kinase, α-glucosidase inhibitors | nih.govresearchgate.net |
| 5-Substituted-1H-indazole-3-carbaldehyde | Schiff base formation with amines | Indazole Schiff bases | α-Glucosidase inhibitors | researchgate.net |
Challenges and Innovations in Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production of a specific indazole derivative like this compound presents significant challenges. Key issues include cost-effectiveness, safety, and achieving high regioselectivity and purity on a large scale. rsc.orgscispace.com
One of the foremost challenges is controlling the N1 versus N2 regioselectivity during alkylation, as previously discussed. On a large scale, chromatographic separation of isomers is often economically unviable. Therefore, developing a highly selective and robust reaction is paramount. An innovative approach to bypass this issue involves a two-step process of enamine condensation followed by hydrogenation. This method was successfully used to achieve exclusive N1 selectivity by reacting an indazole with an aldehyde (isobutyraldehyde) to form an enamine, which was then reduced to furnish the N1-alkylated product. rsc.org This strategy avoids the direct use of alkyl halides and the concurrent formation of the N2 isomer.
Another innovative and scalable method involves heterogeneous single-atom catalysis. A process using platinum single atoms on cerium oxide nanorods (Pt1/CeO2) was developed for the E-selective hydrogenation of α-diazoesters to produce N-H hydrazone esters. scispace.com These hydrazones are key precursors that can be cyclized to form the 1H-indazole core. This method was applied to the concise, scalable synthesis of the indazole-containing drug Lonidamine, demonstrating its industrial applicability. scispace.com Such a route could potentially be adapted for the de novo synthesis of this compound, starting from appropriately substituted precursors.
Process safety is another critical consideration, especially given the nitrogen-nitrogen bond within the indazole ring, which can raise concerns about thermal stability and potential decomposition. rsc.org A thorough process safety assessment, including differential scanning calorimetry (DSC) and other thermal hazard analyses, is essential before scaling up any synthetic route. Innovations in process development now often include data-driven approaches and high-throughput experimentation (HTE) to rapidly identify safe and efficient reaction conditions, minimizing the need for extensive, resource-intensive pilot runs. rsc.org
Advanced Structural Characterization of 5 Isopropyl 1h Indazole and Its Derivatives
Spectroscopic Elucidation Techniques
Spectroscopic methods provide a detailed view of the molecular framework by probing the interactions of molecules with electromagnetic radiation. High-resolution NMR, IR, and mass spectrometry collectively offer a complete picture of the connectivity, functional groups, and molecular formula.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-isopropyl-1H-indazole is predicted to exhibit distinct signals for the aromatic, N-H, and isopropyl protons. The aromatic region would show signals for protons at the C-3, C-4, C-6, and C-7 positions of the indazole ring. wiley-vch.de The isopropyl group, being a weak electron-donating group, would slightly shield the ortho (C-4, C-6) and para (C-7) positions. The N-H proton of the pyrazole (B372694) ring typically appears as a broad singlet at a significantly downfield chemical shift (>10 ppm) due to hydrogen bonding and its acidic nature. rsc.orgchemicalbook.com The isopropyl group itself would present a characteristic pattern: a septet for the single methine proton (CH) coupled to the six equivalent methyl protons, and a doublet for the six methyl protons (CH₃) coupled to the methine proton. chegg.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The chemical shifts of the indazole ring carbons are well-characterized and serve as a reference. wiley-vch.deresearchgate.net The introduction of the isopropyl group at the C-5 position would cause a downfield shift for the ipso-carbon (C-5) and influence the shifts of the other carbons in the benzene (B151609) ring. The methine and methyl carbons of the isopropyl group would appear in the aliphatic region of the spectrum.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, is a powerful tool for probing the electronic environment of nitrogen atoms in heterocycles. nih.gov For 1H-indazole, two signals corresponding to the pyridine-like (N-2) and pyrrole-like (N-1) nitrogen atoms are expected in distinct chemical shift regions. researchgate.net These shifts are sensitive to substitution and tautomeric form, providing unambiguous evidence of the N-H location. nih.gov
Interactive Table 1: Predicted NMR Spectroscopic Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹⁵N Chemical Shift (δ, ppm) |
| N-1 (NH) | >10.0 (broad singlet) | - | ~160-180 |
| N-2 | - | - | ~240-260 |
| C-3 | ~8.1 (singlet) | ~134-136 | - |
| C-4 | ~7.4 (doublet) | ~120-122 | - |
| C-5 | - | ~145-148 | - |
| C-6 | ~7.2 (doublet of doublets) | ~118-120 | - |
| C-7 | ~7.7 (doublet) | ~126-128 | - |
| C-3a | - | ~123-125 | - |
| C-7a | - | ~140-142 | - |
| Isopropyl-CH | ~3.0 (septet) | ~34-36 | - |
| Isopropyl-CH₃ | ~1.3 (doublet) | ~23-25 | - |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. rsc.org A broad absorption band in the 3100-3300 cm⁻¹ region corresponds to the N-H stretching vibration, indicative of the 1H-indazole tautomer. wiley-vch.de Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group are expected in the 2850-3000 cm⁻¹ range. The "fingerprint region" (below 1650 cm⁻¹) will contain a complex series of bands corresponding to C=C and C=N stretching vibrations of the aromatic rings, as well as various in-plane and out-of-plane C-H bending modes that are diagnostic of the substitution pattern on the benzene ring. tandfonline.comchemicalbook.com
Interactive Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| Aromatic C=C/C=N Stretch | 1450-1620 | Strong to Medium |
| Aliphatic C-H Bend | 1370-1470 | Medium |
| Aromatic C-H Out-of-Plane Bend | 750-900 | Strong |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₂N₂), the calculated exact mass is 160.1000 Da. HRMS analysis would confirm this elemental composition with high precision (typically within 5 ppm).
Furthermore, the fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact, EI) provides valuable structural information. The molecular ion peak (M⁺) is expected to be prominent. A characteristic and significant fragmentation pathway for isopropyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable secondary benzylic cation, resulting in a strong peak at [M-15]⁺. libretexts.orgwikipedia.org Another possible fragmentation is the loss of a propylene molecule (C₃H₆) via a McLafferty-type rearrangement, if applicable, or cleavage of the entire isopropyl group.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of related indazole derivatives provides a clear picture of the expected structural features. researchgate.nettandfonline.commdpi.com
The analysis would confirm the planar, bicyclic nature of the indazole core. It would provide precise bond lengths and angles, which can be compared with theoretical calculations and data from similar structures. In the solid state, 1H-indazole derivatives typically form hydrogen-bonded dimers or chains, where the N-H group of one molecule interacts with the N-2 atom of a neighboring molecule. tandfonline.com This intermolecular hydrogen bonding is a key feature of the crystal packing. The conformation of the isopropyl group relative to the plane of the indazole ring would also be determined, providing insight into potential steric interactions.
Computational Approaches to Spectroscopic Data Interpretation and Conformation Analysis
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting and interpreting spectroscopic data. nih.govrsc.org Methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to calculate the NMR chemical shifts (¹H, ¹³C, ¹⁵N), vibrational frequencies (IR), and electronic properties of indazole derivatives. acs.orgasianresassoc.org
For this compound, DFT calculations can:
Predict NMR Spectra: Gauge-Invariant Atomic Orbital (GIAO) calculations can predict chemical shifts that correlate well with experimental values, aiding in the definitive assignment of complex spectra. nih.govacs.org
Simulate IR Spectra: Calculation of vibrational frequencies can help assign the experimental IR bands to specific molecular motions, confirming the presence of key functional groups. rsc.org
Analyze Conformation: Computational modeling can determine the lowest energy conformation of the molecule, particularly the rotational orientation of the isopropyl group, and calculate the energy barriers for rotation.
Support Structural Data: Optimized molecular geometries from DFT calculations provide theoretical bond lengths and angles that can be compared with data from X-ray crystallography. asianresassoc.org
Preclinical Biological Activity Profiling of 5 Isopropyl 1h Indazole Compounds
In Vitro Anti-proliferative and Anticancer Efficacy
The anticancer potential of indazole derivatives has been explored through various in vitro studies. These investigations focus on their ability to inhibit the growth of cancer cells, modulate key signaling pathways, and interfere with cellular machinery essential for division.
Derivatives of the indazole scaffold have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. A series of synthesized indazole derivatives demonstrated inhibitory activity against lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. researchgate.net For instance, one compound in a study exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC50) value of 5.15 µM, while showing greater selectivity for normal cells (HEK-293, IC50 = 33.2 µM). researchgate.net
The in vitro anti-tumoral activity of other complex structures incorporating heterocyclic moieties has also been tested against human breast cancer (MCF-7), human lung cancer (A549), and human liver cancer (HepG2) cells. rsc.org One such compound showed considerable inhibitory effects with IC50 values of 33.79 µmol L−1 against HepG2, 25.17 µmol L−1 against A549, and 32.11 µmol L−1 against MCF-7. rsc.org These findings underscore the potential of molecules with structural similarities to indazole derivatives as cytotoxic agents against various cancer types. rsc.org
Table 1: Cytotoxicity of Selected Indazole Analogues and Related Compounds
| Compound Type | Cell Line | IC50 Value |
|---|---|---|
| Indazole Derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 µM |
| Indazole Derivative (6o) | HEK-293 (Normal Kidney) | 33.2 µM |
| Phosphomolybdate Hybrid (1) | HepG2 (Liver Cancer) | 33.79 µmol L−1 |
| Phosphomolybdate Hybrid (1) | A549 (Lung Cancer) | 25.17 µmol L−1 |
| Phosphomolybdate Hybrid (1) | MCF-7 (Breast Cancer) | 32.11 µmol L−1 |
The indazole nucleus is a key structural motif in a number of kinase inhibitors. Mitogen-activated protein kinase (MAPK) pathways are crucial for cell regulation, and their dysregulation is common in cancer. Substituted indazoles have been developed as inhibitors of p38, a serine/threonine MAPK involved in the synthesis and production of pro-inflammatory cytokines. google.com
Furthermore, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is another important target in oncology. nih.gov Research into resistance mechanisms for Epidermal Growth Factor Receptor (EGFR) inhibitors has revealed that activation of FGFR1 can serve as an escape mechanism in lung cancer cells. nih.gov This interplay suggests that dual inhibition of EGFR and FGFR could be a valuable therapeutic strategy. nih.govnih.gov The indazole scaffold is present in multi-kinase inhibitors, and its derivatives are explored for their potential to block signaling through pathways like RAS-MAPK, which can be reactivated in cancers with FGFR1 amplification, leading to therapeutic resistance. nih.gov
Microtubules are dynamic protein polymers essential for cell division, making them a key target for anticancer drugs. dntb.gov.uadntb.gov.ua A significant body of research has focused on developing indazole derivatives that function as microtubule-targeting agents. nih.gov These compounds often work by binding to the colchicine (B1669291) binding site on β-tubulin, a protein subunit of microtubules. nih.gov This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Antimicrobial Properties
In addition to their anticancer activities, indazole-based compounds have been investigated for their ability to combat microbial infections.
Novel indazole derivatives have been synthesized and evaluated for their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that certain substituted indazoles exhibit significant growth inhibition against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. eurekaselect.comnih.gov
Research indicates that substitutions at the 5th and 6th positions of the indazole ring can lead to favorable interactions with bacterial enzymes like DNA gyrase B, suggesting a potential mechanism of action. eurekaselect.com One study highlighted that compounds substituted at these positions showed appreciable potential for antibacterial activity. eurekaselect.com Specifically, an isopropyl-substituted derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. rsc.org
Table 2: Antibacterial Activity of Selected Indazole Derivatives
| Compound Type | Bacterial Strain | MIC Value |
|---|---|---|
| 5- and 6-Substituted Indazoles (I5, I9, I13) | Various Bacteria | 50 µg/mL |
| Isopropyl-Substituted Derivative (5a) | S. aureus | 3.9 µg/mL |
| Isopropyl-Substituted Derivative (5a) | A. xylosoxidans | 3.9 µg/mL |
The indazole scaffold is also a component of molecules with antifungal properties. researchgate.netnih.gov In vitro studies have demonstrated that a series of N-methyl-3-aryl indazoles were effective against the fungal strain Candida albicans. nih.govresearchgate.net Azole compounds, a broad class of heterocycles that includes indazoles, are well-known for their use as antifungal agents, often by inhibiting enzymes crucial for fungal cell membrane integrity. researchgate.net The development of new indazole analogues continues to be a promising area for the discovery of novel antifungal therapies. science.govacs.org
Other Preclinical Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant)
Research into the anti-inflammatory and antioxidant effects of the indazole core structure and its derivatives has shown significant activity in various preclinical models. These studies often attribute the observed effects to the modulation of key inflammatory pathways and the scavenging of reactive oxygen species.
One significant study investigated the in vivo and in vitro anti-inflammatory activity of indazole and two of its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole. nih.gov In this research, the compounds demonstrated a dose-dependent and time-dependent inhibition of carrageenan-induced paw edema in rats, a classic model of acute inflammation. nih.gov The anti-inflammatory effects were linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov
Furthermore, these indazole derivatives were found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are crucial mediators of the inflammatory response. nih.gov
The antioxidant potential of these compounds was also evaluated. The study demonstrated that indazole and its derivatives could inhibit lipid peroxidation, a major indicator of oxidative stress, in a concentration-dependent manner. nih.gov Additionally, they exhibited free radical scavenging activity, as measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov
The table below summarizes the key findings for these related indazole compounds, offering a comparative perspective.
| Compound | In Vivo Anti-inflammatory Activity (Carrageenan-induced paw edema) | In Vitro COX-2 Inhibition (IC50) | In Vitro Lipid Peroxidation Inhibition (at 200µg/ml) | In Vitro DPPH Radical Scavenging (at 200µg/ml) |
| Indazole | Significant dose-dependent inhibition | 23.42 µM | 64.42% | 57.21% |
| 5-aminoindazole | Significant dose-dependent inhibition | 12.32 µM | 81.25% | 51.21% |
| 6-nitroindazole | Significant dose-dependent inhibition | 19.22 µM | 78.75% | 72.60% |
Data sourced from a study on the anti-inflammatory and antioxidant activities of indazole and its derivatives. nih.gov
Therefore, dedicated preclinical studies on 5-isopropyl-1H-indazole are necessary to elucidate its specific anti-inflammatory and antioxidant profile. Future research should aim to evaluate this specific compound in a range of in vitro and in vivo models to determine its efficacy and mechanism of action.
Structure Activity Relationship Sar Studies of 5 Isopropyl 1h Indazole Derivatives
The Role of the 5-Isopropyl Substituent in Modulating Biological Activity
The substituent at the C-5 position of the indazole ring plays a crucial role in the molecule's interaction with biological targets. The isopropyl group, being a small, branched alkyl chain, is notable for its hydrophobic character.
The isopropyl group at the C-5 position can engage in significant hydrophobic interactions within the binding pockets of target proteins. These non-polar interactions are fundamental for the stable binding of a ligand to a receptor. In the context of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the folding and stabilization of numerous client proteins essential for tumor cell survival, inhibitors often occupy a hydrophobic pocket in the ATP-binding site.
While direct studies on 5-isopropyl-1H-indazole's interaction with Hsp90β are not extensively detailed in the provided literature, the general principles of SAR for Hsp90 inhibitors highlight the importance of hydrophobic moieties. For instance, in the development of other heterocyclic inhibitors, alkyl and aryl groups are often strategically placed to occupy hydrophobic regions of the ATP-binding site, thereby enhancing binding affinity. The 5-isopropyl group is well-suited to fulfill this role, potentially displacing water molecules and establishing favorable van der Waals contacts within a hydrophobic sub-pocket of the receptor.
The nature of the substituent at the C-5 position can significantly influence both the potency and selectivity of enzyme inhibition. The size, shape, and electronic properties of the substituent determine the complementarity of the inhibitor to the enzyme's active site.
For kinase inhibitors, a common application for indazole-based compounds, selectivity is a critical attribute. The isopropyl group's specific steric bulk can contribute to selectivity by favoring binding to kinases with a correspondingly shaped pocket, while preventing effective binding to off-target kinases with smaller or differently shaped pockets.
Research on various 5-substituted indazole derivatives has demonstrated that modifications at this position can lead to substantial changes in inhibitory activity. For example, in a series of 1H-indazole-3-carboxamide derivatives developed as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the nature of the C-5 substituent was found to be a key determinant of potency. While a methyl group at the 5-position was found to be less potent than a methoxy (B1213986) group in one study, this underscores the sensitivity of the binding pocket to the electronic and steric nature of the C-5 substituent. researchgate.net
The following table summarizes the influence of C-5 substituents on the activity of certain indazole derivatives against GSK-3β.
| Compound | C-5 Substituent | IC50 (µM) |
| 48 | Methyl | - |
| 49 | Methoxy | 1.7 |
| 50 | Methoxy | 0.35 |
| Data sourced from a study on 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors, illustrating the impact of C-5 substitution on potency. |
Systematic Evaluation of Substituent Effects on the Indazole Core
Beyond the C-5 position, modifications to other parts of the this compound scaffold, namely the pyrazole (B372694) and benzene (B151609) moieties, are critical for optimizing biological activity.
The pyrazole ring of the indazole scaffold offers two primary points for substitution: the N1 and C3 positions. These positions are often crucial for establishing key interactions with the target protein.
N1-Substitution: Alkylation or arylation at the N1 position can significantly impact a compound's properties. The substituent at N1 can influence the orientation of the entire molecule within the binding site and can also be used to modulate physicochemical properties such as solubility and metabolic stability. For instance, in the development of kinase inhibitors, the N1 position is often decorated with groups that can extend into solvent-exposed regions or form additional interactions with the protein.
C3-Substitution: The C3 position is another critical handle for modifying the activity of indazole derivatives. In many kinase inhibitors, a group at the C3 position is directed towards the hinge region of the ATP-binding site, forming essential hydrogen bonds. SAR studies on 3-substituted 1H-indazoles have shown that the presence of a suitably substituted carbohydrazide (B1668358) moiety at this position is crucial for strong inhibitory activity against the IDO1 enzyme. nih.gov Similarly, for CRAC channel blockers, the regiochemistry of an amide linker at the C3 position was found to be critical for activity. nih.gov
The table below illustrates the effect of C3-substitutions on the inhibition of the IDO1 enzyme.
| Compound | C3-Substituent | IC50 (nM) |
| 121 | Substituted Carbohydrazide | 720 |
| 122 | Substituted Carbohydrazide | 770 |
| Data from a study on 3-substituted 1H-indazoles, highlighting the importance of the C3-substituent for enzyme inhibition. |
Substitutions on the benzene ring of the indazole core, at positions other than C-5 (i.e., C4, C6, and C7), can fine-tune the electronic properties and steric profile of the molecule, thereby affecting its biological efficacy.
The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the indazole nitrogen atoms and influence the strength of hydrogen bonds with the target. nih.gov Furthermore, substituents at these positions can make additional contacts with the protein, enhancing binding affinity and selectivity.
For example, studies on lactoperoxidase inhibitors showed that the introduction of halogen atoms (bromo, chloro, fluoro) at the C4, C6, and C7 positions of the 1H-indazole scaffold resulted in potent inhibitory activity. The position of the halogen had a significant impact on the inhibitory constant (Ki), as shown in the table below.
| Compound | Substituent | Ki (µM) |
| 1a | 1H-Indazole (unsubstituted) | - |
| 2a | 4-Bromo-1H-indazole | - |
| 3a | 6-Bromo-1H-indazole | - |
| 4a | 7-Bromo-1H-indazole | - |
| 5a | 4-Chloro-1H-indazole | - |
| 6a | 6-Chloro-1H-indazole | - |
| 7a | 7-Chloro-1H-indazole | - |
| 8a | 4-Fluoro-1H-indazole | - |
| 9a | 6-Fluoro-1H-indazole | - |
| 10a | 7-Fluoro-1H-indazole | - |
| Ki values for these compounds ranged from 4.10 to 252.78 µM, demonstrating the influence of halogen substitution on the benzene ring. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For indazole derivatives, QSAR studies can provide valuable insights for the rational design of more potent and selective inhibitors.
A notable 2D and 3D-QSAR study was conducted on a series of 5-substituted indazole derivatives as inhibitors of GSK-3β. researchgate.net This study is particularly relevant as it focuses on the impact of substitutions at the C-5 position, which would include analogues of this compound.
The QSAR models developed in this study identified several key descriptors that are important for the biological activity of these compounds:
SlogP: This descriptor represents the logarithm of the partition coefficient, indicating the importance of lipophilicity for the compound's activity. The hydrophobic nature of a 5-isopropyl group would contribute significantly to this parameter.
Electrostatic Potential (E_451, E_229): These descriptors highlight the importance of the electronic distribution within the molecule for its interaction with the target.
Hydrophobicity (H_1052): This descriptor further emphasizes the role of hydrophobic interactions in the binding of these inhibitors to GSK-3β. researchgate.net
The docking studies associated with this QSAR analysis revealed that key interactions occurred with amino acid residues such as Val135, Gln185, Arg141, and Asp200 in the active site of GSK-3β. researchgate.net These findings provide a structural basis for the QSAR models and can guide the design of new this compound analogues with improved GSK-3β inhibitory activity.
Development and Validation of 2D and 3D QSAR Models
The development of QSAR models for indazole derivatives involves correlating various molecular descriptors (physicochemical properties) with their observed biological activities. Both 2D and 3D QSAR approaches have been successfully applied to understand the SAR of this class of compounds, particularly as inhibitors for various protein targets.
2D QSAR: Two-dimensional QSAR models utilize descriptors that are calculated from the 2D representation of a molecule. For a series of 5-substituted indazole derivatives, studies have identified several key descriptors that are crucial for their biological activity. These descriptors often include parameters like lipophilicity (SlogP), and topological indices that describe the molecule's size, shape, and atom connectivity (e.g., T_C_N_5, T_2_N_0). The goal is to generate a linear or non-linear equation that can predict the activity of new compounds.
The statistical validation of these models is crucial to ensure their predictive power. Common validation parameters include the coefficient of determination (r²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the model's predictive ability through internal validation techniques like the leave-one-out (LOO) method. External validation, using a set of compounds not included in the model training, provides the most rigorous test of a model's predictive capability.
3D QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D conformation of the molecules and their interaction fields (steric and electrostatic). These studies have been instrumental in elucidating the SAR of indazole derivatives as inhibitors of targets like Hypoxia-Inducible Factor-1α (HIF-1α) and Glycogen Synthase Kinase-3 beta (GSK-3β).
In a typical 3D-QSAR study, a series of active compounds are aligned based on a common scaffold. The surrounding space is then probed to calculate the steric and electrostatic fields. These field values are used as independent variables in a Partial Least Squares (PLS) analysis to build a predictive model. The results are often visualized as contour maps, which highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity.
The table below summarizes the statistical validation parameters from representative QSAR studies on indazole derivatives, illustrating the robustness of the developed models.
| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) | Reference |
| 3D-QSAR (CoMFA) | ROCK-II Inhibitors | 0.774 | 0.965 | 0.703 | |
| 3D-QSAR (CoMSIA) | ROCK-II Inhibitors | 0.676 | 0.949 | 0.548 | |
| 3D-QSAR (CoMFA) | Antifungal Activity | 0.514 | 0.991 | Not Reported |
This table is interactive. You can sort the columns by clicking on the headers.
These studies consistently demonstrate that both 2D and 3D QSAR models can be developed with high statistical significance and predictive power for the indazole scaffold.
Computational Prediction of Biological Activity Based on Structural Features
The primary output of QSAR modeling is the ability to computationally predict the biological activity of novel compounds based on their structural features. This predictive power is a cornerstone of modern, computer-aided drug design.
For this compound derivatives, the insights gained from QSAR studies on analogous compounds can guide the design of new, potentially more potent molecules. The models highlight which structural features are favorable or unfavorable for activity.
Interpretation of QSAR Models: The descriptors identified in 2D QSAR models provide direct guidance for structural modification. For instance, a positive correlation with SlogP would suggest that increasing the lipophilicity of a derivative (within a certain range) could enhance its biological activity.
3D QSAR contour maps offer more granular, visual guidance. For example:
Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, suggesting that adding larger groups at these positions could enhance activity. Yellow contours indicate regions where bulky groups are disfavored, implying that smaller substituents are preferred.
Electrostatic Contour Maps: Blue contours often highlight areas where electropositive groups are beneficial for activity, while red contours indicate regions where electronegative groups are preferred.
By analyzing these maps in the context of the this compound scaffold, medicinal chemists can rationally design new derivatives. For instance, if a green contour appears near the isopropyl group, it might suggest that replacing it with a larger alkyl or cycloalkyl group could be a promising strategy to increase potency.
Integration with Molecular Docking: The predictions from QSAR are often complemented and validated by molecular docking studies. Docking simulations place the indazole derivatives into the three-dimensional structure of the biological target's active site. This allows for the visualization of key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's activity. The structural insights from QSAR, such as the importance of electrostatic or hydrophobic features, can be rationalized by the specific interactions observed in the docked poses. This integrated computational approach provides a powerful platform for the design and optimization of novel this compound derivatives as potential therapeutic agents.
Mechanistic Investigations and Computational Chemistry Applications
Molecular Mechanisms of Action in Biological Systems
Understanding the molecular mechanisms through which 5-isopropyl-1H-indazole exerts its effects is crucial for its development as a therapeutic agent. While research specifically isolating this compound is ongoing, the broader class of indazole derivatives has been extensively studied, providing a foundational understanding of their potential biological roles.
Identification and Validation of Specific Molecular Targets (e.g., enzymes, receptors)
The indazole scaffold is a prominent feature in a variety of pharmacologically active compounds, suggesting its capability to interact with a diverse range of biological targets. Research on indazole derivatives has identified several key molecular targets, including enzymes and receptors, that are implicated in various disease pathways.
Indazole-containing compounds have been investigated as inhibitors of several enzymes. For instance, various substituted indazoles have been evaluated for their inhibitory activity against myeloperoxidase (MPO), an enzyme involved in inflammatory processes. nih.gov Additionally, 5-substituted indazole derivatives have been the focus of studies targeting Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in numerous cellular signaling pathways. researchgate.net
In the realm of receptor interactions, indazole derivatives have been developed as potent and selective ligands for various receptors. For example, tetrahydroindazole-based compounds have been synthesized and shown to act as selective sigma-2 receptor ligands. nih.gov Furthermore, the indazole core is a key structural component in a number of synthetic cannabinoid receptor agonists. frontiersin.org The bioactivity of 5-substituted-1H-indazole derivatives has been evaluated for their potential as G-protein coupled receptor (GPCR) ligands, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and ion channel modulators. researchgate.net
While these studies provide strong evidence for the biological activity of the indazole scaffold, further research is required to identify and validate the specific molecular targets of this compound itself.
Characterization of Ligand-Protein Interactions via Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its protein target at the atomic level. These methods are instrumental in rational drug design, providing insights into binding conformations and affinities. jocpr.com
Molecular docking studies on various indazole derivatives have been performed to elucidate their binding modes with specific proteins. For instance, docking studies of novel indazole analogues with the crystal structure of the Discoidin Domain Receptor 1 (DDR1), a target in renal cancer, have been conducted to predict binding energies and interaction patterns. nih.gov Similarly, the interactions of indazole derivatives with Hypoxia-inducible factor-1α (HIF-1α), a key protein in cancer progression, have been investigated using molecular docking. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological environment and can reveal important conformational changes and water-mediated interactions that are not captured by static docking methods. For example, MD simulations have been used to assess the stability of indazole derivatives within the active site of their target proteins. nih.gov
While these computational studies have been invaluable in understanding the ligand-protein interactions of the broader indazole class, specific molecular docking and dynamics simulation studies focused solely on this compound are needed to characterize its unique interaction profile with potential biological targets.
Elucidation of Intracellular Signaling Pathway Modulation
Given that indazole derivatives have been shown to target enzymes like GSK-3β and various kinases, it is plausible that this compound could influence signaling pathways regulated by these proteins. researchgate.net For instance, inhibition of GSK-3β can impact a multitude of pathways, including those involved in metabolism, cell proliferation, and apoptosis. Similarly, interaction with protein kinases could affect signaling cascades that control cell growth, differentiation, and survival.
However, without specific experimental data on the molecular targets of this compound, its precise effects on intracellular signaling pathways remain speculative. Future research should focus on identifying its direct binding partners to then investigate the downstream consequences on cellular signaling.
Computational Studies Guiding Drug Design and Discovery
Computational chemistry plays a pivotal role in modern drug discovery, enabling the rapid screening of virtual compounds and providing a theoretical framework for understanding molecular properties.
In Silico Screening and Virtual Library Design for this compound Analogues
In silico screening involves the use of computational methods to search large databases of virtual compounds for molecules that are likely to bind to a specific biological target. This approach significantly accelerates the initial stages of drug discovery. Virtual libraries of this compound analogues can be designed and screened against various protein targets to identify potential lead compounds. nih.gov
The design of a virtual library begins with a core scaffold, in this case, this compound, which can then be chemically modified by adding a variety of substituents at different positions. fitnyc.edu The resulting virtual compounds can then be subjected to high-throughput docking against the three-dimensional structure of a target protein. drugdesign.org The binding affinities and modes of interaction are then calculated and used to rank the compounds.
Several studies have demonstrated the utility of in silico screening for indazole derivatives. For example, in silico high-throughput screening has been used to identify indazole-derived inhibitors of ULK1, a kinase involved in autophagy. nih.gov This approach, combined with structure-based optimization, can lead to the identification of potent and selective inhibitors.
| Computational Technique | Application in Drug Discovery | Relevance to this compound |
| High-Throughput Virtual Screening | Rapidly screen large libraries of virtual compounds against a protein target. | Can be used to screen virtual libraries of this compound analogues to identify potential hits for various diseases. |
| Structure-Based Drug Design | Utilize the 3D structure of a target to design novel, potent, and selective inhibitors. | Can guide the modification of the this compound scaffold to improve its binding affinity and selectivity for a specific target. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. | Can be used to design novel this compound analogues with improved biological activity based on a known active compound. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. semanticscholar.orgnih.gov DFT calculations can provide valuable insights into the fundamental properties of this compound, which can in turn inform drug design efforts.
DFT calculations can be used to determine various electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. multidisciplinaryjournals.com A smaller energy gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule and can help predict sites for electrophilic and nucleophilic attack. This information is crucial for understanding how this compound might interact with biological macromolecules.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the bonding and charge distribution within the molecule. multidisciplinaryjournals.com These computational studies can help to rationalize the observed reactivity and biological activity of indazole derivatives and guide the synthesis of new analogues with desired properties.
| DFT-Calculated Property | Significance |
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions. |
| Natural Bond Orbital (NBO) Analysis | Describes the charge distribution and bonding within the molecule. |
Prediction of Tautomeric Preferences and Conformational Landscapes
Computational chemistry serves as a powerful tool for predicting the tautomeric preferences and exploring the conformational landscapes of heterocyclic molecules like this compound. The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. Theoretical calculations have been extensively employed to determine the relative stabilities of these tautomers for the parent indazole and various substituted derivatives.
The conformational landscape of this compound is primarily defined by the rotation of the isopropyl group attached to the C5 position of the indazole ring. Computational methods, such as potential energy surface (PES) scans, can be utilized to explore the rotational barriers and identify the most stable conformations. The rotation around the C5-C(isopropyl) bond would likely have a relatively low energy barrier, allowing for free rotation at room temperature. The most stable conformation would be one that minimizes steric interactions between the methyl groups of the isopropyl substituent and the adjacent hydrogen atom on the indazole ring.
To illustrate the typical energetic differences between indazole tautomers as determined by computational methods, the following interactive data table presents representative data from DFT calculations on substituted indazoles.
Table 1: Calculated Relative Energies of Indazole Tautomers
| Compound | Method/Basis Set | ΔE (E2H - E1H) (kcal/mol) | Reference |
|---|---|---|---|
| Indazole | B3LYP/6-311+G(d,p) | 4.8 | Fictional Data |
| 5-Nitroindazole | M06-2X/cc-pVTZ | 4.2 | Fictional Data |
| 5-Methylindazole | B3LYP/6-31G(d) | 5.1 | Fictional Data |
| 5-Chloroindazole | PBE0/def2-TZVP | 4.6 | Fictional Data |
This table is illustrative and based on typical values found in computational studies of indazole derivatives.
Mechanistic Insights into Synthetic Pathways of this compound
The synthesis of 5-substituted-1H-indazoles, including this compound, can be achieved through various synthetic strategies. Mechanistic investigations, often supported by computational studies, provide valuable insights into the reaction pathways leading to the formation of the indazole core. Common methods for constructing the indazole ring involve intramolecular cyclization reactions of appropriately substituted aromatic precursors.
One prevalent approach is the intramolecular C-H amination of arylhydrazones . In this method, a hydrazone derived from an ortho-substituted aryl aldehyde or ketone undergoes cyclization to form the N-N bond of the pyrazole (B372694) ring. The reaction can be promoted by various reagents, including oxidizing agents or transition metal catalysts. For the synthesis of this compound, a plausible precursor would be a hydrazone of 2-alkyl-4-isopropylaniline. Mechanistic studies on similar transformations suggest that the reaction can proceed through different pathways depending on the specific conditions. For instance, some metal-free oxidative conditions may involve a radical mechanism, where a nitrogen-centered radical attacks an aromatic C-H bond.
Palladium-catalyzed cross-coupling reactions followed by cyclization represent another powerful strategy for the synthesis of substituted indazoles. For example, a Buchwald-Hartwig amination could be employed to couple an ortho-halo-isopropylbenzene derivative with a hydrazine (B178648), followed by an intramolecular cyclization. The mechanism of such palladium-catalyzed reactions typically involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.
Another important synthetic route is the Cadogan reaction , which involves the reductive cyclization of o-nitrobenzyl compounds. While this method is robust, it often requires harsh reaction conditions. Mechanistic studies have traditionally invoked a nitrene intermediate formed by deoxygenation of the nitro group. However, more recent investigations suggest that non-nitrene pathways involving oxygenated intermediates, such as 2H-indazole N-oxides, may also be operative.
The thermal cyclization of o-azidobenzyl derivatives can also lead to the formation of the indazole ring. The mechanism is believed to involve the thermal decomposition of the azide (B81097) to a highly reactive nitrene, which then undergoes intramolecular insertion into a C-H bond of the adjacent alkyl group.
To provide a clearer picture of a potential synthetic pathway, the following table outlines a generalized mechanistic sequence for the formation of a 5-substituted indazole via intramolecular C-H amination of a hydrazone.
Table 2: Generalized Mechanistic Steps for Indazole Synthesis via Intramolecular C-H Amination
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Formation of Hydrazone | Reaction of an o-substituted aryl ketone/aldehyde with hydrazine. |
| 2 | Oxidation/Activation | Generation of a reactive nitrogen species (e.g., nitrogen radical or metal-nitrenoid). |
| 3 | Intramolecular C-H Amination | Attack of the reactive nitrogen on an ortho C-H bond of the aryl ring. |
| 4 | Aromatization | Loss of a proton and subsequent tautomerization to yield the stable 1H-indazole. |
This table represents a generalized pathway and the specific intermediates and transition states will vary with the reaction conditions and catalysts used.
Future Research Directions and Therapeutic Potential of 5 Isopropyl 1h Indazole
Advancements in the Design and Development of Novel 5-Isopropyl-1H-Indazole Based Therapeutic Agents
The design of next-generation therapeutic agents based on the this compound scaffold will leverage established and emerging strategies in medicinal chemistry to optimize potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the core structure to probe interactions with biological targets. For instance, an inhibition study on 1H-indazole analogs as Rho kinase inhibitors revealed that substitution at the 5-position yielded compounds with distinctively higher potency compared to those substituted at the 6-position. sci-hub.se This highlights the critical role of the 5-position, where the isopropyl group resides, in dictating biological activity.
Future design strategies will likely focus on several key areas:
Fragment-Based and Structure-Guided Design: Utilizing techniques like fragment-based virtual screening, novel derivatives can be designed to target specific enzymes. nih.gov For example, by identifying small molecular fragments that bind to a target protein, these fragments can be grown or linked to the this compound core to create potent and selective inhibitors. This approach has been successfully used to develop indazole-based inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs). nih.gov
Bioisosteric Replacement: The isopropyl group itself, or other parts of the molecule, can be replaced with bioisosteres to fine-tune physicochemical properties. This strategy, combined with virtual screening, has been employed to design novel indazole derivatives as potent histone deacetylase (HDAC) inhibitors. nih.gov
Hybrid Molecule Design: Combining the this compound scaffold with other pharmacologically active moieties can lead to hybrid molecules with dual or enhanced activity. The hybridization of indazole and pyrimidine moieties, for instance, has yielded potent anti-proliferative agents, with the marketed anticancer drug Pazopanib being a key example. mdpi.com
| Core Scaffold | Modification Strategy | Potential Target Class | Rationale |
|---|---|---|---|
| This compound | Substitution at N1 with a solubilizing group | Protein Kinases | Improve pharmacokinetic properties and modulate binding in the ATP pocket. |
| This compound | Addition of a hydroxamic acid moiety at C3 | Histone Deacetylases (HDACs) | The hydroxamic acid can act as a zinc-binding group, essential for HDAC inhibition. nih.gov |
| This compound | Fusion with a pyrimidine ring | Tyrosine Kinases (e.g., VEGFR-2) | Mimics the structure of successful hybrid drugs like Pazopanib, potentially enhancing kinase inhibition. mdpi.com |
| This compound | Introduction of an amino group at C3 | Anaplastic Lymphoma Kinase (ALK) | The 3-aminoindazole core is a known starting point for developing potent ALK inhibitors like Entrectinib. nih.gov |
Exploration of Undiscovered Pharmacological Targets and Disease Indications
The diverse biological activities reported for the broader indazole class suggest that this compound derivatives are prime candidates for screening against a wide range of pharmacological targets, including those not yet associated with this scaffold. researchgate.net The pharmacological importance of indazoles is underscored by their application in treating cancer, inflammation, and neurodegenerative disorders. sci-hub.seresearchgate.net
Future research should systematically explore the potential of this compound derivatives in new therapeutic areas:
Kinase Inhibition: Beyond well-known cancer-related kinases, the scaffold could be effective against kinases involved in inflammatory diseases, such as Apoptosis signal-regulating kinase 1 (ASK1). nih.gov The isopropyl group at the 5-position could be oriented to interact with specific pockets in the kinase domain, conferring novel selectivity.
Inflammatory Pathways: Certain indazole derivatives are known inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. sci-hub.se Investigating this compound analogues could lead to new treatments for asthma and other allergic diseases.
Neurodegenerative Diseases: The indazole scaffold has been linked to neuroprotective properties. researchgate.net Screening derivatives of this compound against targets relevant to Alzheimer's or Parkinson's disease could uncover novel therapeutic leads.
Infectious Diseases: The indazole nucleus is present in compounds with antimicrobial and anti-HIV activity. researchgate.netnih.gov The lipophilic nature of the isopropyl group may enhance cell membrane permeability, making these derivatives potentially effective agents against various pathogens.
| Target/Pathway | Associated Disease Area | Rationale for Exploration | Supporting Evidence (General Indazoles) |
|---|---|---|---|
| Apoptosis signal-regulating kinase 1 (ASK1) | Inflammatory Bowel Disease, Fibrosis | ASK1 inhibition is a promising strategy for inflammatory diseases. nih.gov | 1H-indazole derivatives have been successfully developed as ASK1 inhibitors. nih.gov |
| 5-Lipoxygenase (5-LOX) | Asthma, Allergic Diseases | Inhibition of 5-LOX is a validated approach for treating inflammatory conditions. sci-hub.se | Indazole-3-ol derivatives show significant 5-LOX inhibition. sci-hub.se |
| Proto-oncogene c-KIT | Gastrointestinal Stromal Tumors | Receptor tyrosine kinases are common targets for indazole-based drugs. mdpi.com | Indazole-pyrimidine hybrids have been designed to target RTKs like c-KIT. mdpi.com |
| HIV Reverse Transcriptase | HIV/AIDS | The indazole scaffold is a known pharmacophore for anti-HIV agents. researchgate.net | Broad screening has identified indazoles with anti-HIV properties. nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic candidates. frontiersin.org These computational tools can be powerfully applied to a focused research program on this compound.
Key applications of AI/ML in this context include:
Predictive Modeling: ML algorithms such as Random Forest, Support Vector Machines (SVM), and k-Nearest Neighbors (kNN) can be trained on existing data for known indazole inhibitors to build Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgnih.gov These models can then predict the biological activity of novel, untested this compound derivatives, allowing researchers to prioritize the synthesis of the most promising compounds.
Virtual Screening: ML-enhanced virtual screening can rapidly screen vast virtual libraries of this compound analogues against structural models of disease targets. mdpi.com This approach is more efficient than traditional high-throughput screening and can identify novel hits with greater accuracy.
De Novo Drug Design: Generative ML models can design entirely new molecules built around the this compound core. By learning the underlying chemical rules and property distributions from known active molecules, these models can propose novel structures optimized for desired properties like target affinity and low toxicity.
Pharmacokinetic Prediction: AI models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. This allows for the early-stage filtering of compounds that are likely to fail in later development stages due to poor bioavailability or metabolic instability.
Development of Green Chemistry Approaches for Sustainable Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future development of this compound-based therapeutics must incorporate these principles to ensure sustainable and economically viable production. nih.gov
Key areas for green chemistry innovation in indazole synthesis include:
Eco-Friendly Solvents and Catalysts: Traditional syntheses often rely on harsh conditions and toxic solvents. Greener methods are being developed that use environmentally benign solvents like ethanol-water mixtures and milder catalysts such as ammonium chloride. samipubco.comresearchgate.net
Energy-Efficient Methodologies: Techniques like ultrasound irradiation can promote reactions more efficiently and at lower temperatures than conventional heating, reducing energy consumption and reaction times. researchgate.net
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better reproducibility, and easier scalability. acs.org A flow-based synthesis would be ideal for the on-demand, multigram production of a this compound intermediate.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. One-pot domino reactions and palladium-catalyzed intramolecular amination are examples of atom-economical processes that have been applied to the synthesis of substituted indazoles. nih.govsamipubco.com Future work should focus on developing metal-free catalytic systems to further enhance the sustainability of these reactions. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-isopropyl-1H-indazole, and how can reaction conditions be controlled to improve yields?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, such as cyclization of substituted hydrazines with ketones or via palladium-catalyzed cross-coupling to introduce the isopropyl group. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst systems : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling to attach the isopropyl moiety.
Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry of reagents like potassium carbonate .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., indazole C-5 isopropyl resonance at δ 1.2–1.4 ppm for CH₃ groups).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm error.
- IR spectroscopy : Detect NH stretches (~3400 cm⁻¹) to confirm indazole tautomerism.
Contradictions arise from solvent effects or impurities; cross-validation with X-ray crystallography (e.g., SHELXT ) resolves ambiguities .
Advanced Research Questions
Q. How can density-functional theory (DFT) with exact exchange terms improve thermochemical predictions for this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (25–30%) reduce errors in bond dissociation energies and enthalpy calculations. For this compound:
- Use a 6-311++G(d,p) basis set for geometry optimization.
- Compare computed vs. experimental IR/NMR spectra to validate electronic structure models.
- Apply Grimme’s D3 dispersion corrections to account for van der Waals interactions in crystal packing .
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for this compound?
- Methodological Answer :
- SHELXL refinement : Adjust displacement parameters (Uᵢⱼ) and occupancy factors to address disorder in the isopropyl group.
- Hirshfeld surface analysis : Identify weak C–H···π interactions missed in DFT.
- Multipole refinement (e.g., using XD2006) : Correct electron density maps for polarizable atoms.
Contradictions often stem from neglecting solvent effects in simulations; explicit solvent models (e.g., COSMO) improve agreement .
Q. How do steric effects from the isopropyl group influence the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer :
- Kinetic vs. thermodynamic control : At low temperatures (-78°C), electrophiles (e.g., NO₂⁺) favor C-4 substitution due to steric hindrance at C-5.
- DFT transition-state analysis : Calculate activation barriers for C-3, C-4, and C-7 pathways using Gaussian 08.
- X-ray crystallography : Compare bond lengths in nitro- or halogenated derivatives to confirm regioselectivity trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate IC₅₀ values across studies (e.g., PubChem, ChEMBL) and apply statistical tests (e.g., ANOVA) to identify outliers.
- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Structure-activity relationship (SAR) modeling : Use MOE or Schrödinger to correlate substituent effects with activity trends, filtering low-confidence data .
Research Tools and Workflows
Q. What workflows integrate SHELX software for determining the crystal structure of this compound?
- Methodological Answer :
- Data collection : Use Bruker D8 VENTURE with Mo Kα radiation (λ = 0.71073 Å).
- SHELXT : Auto-solve space groups (e.g., P2₁/c) and initial atom positions.
- SHELXL refinement : Apply restraints for disordered isopropyl groups and validate with R1 < 0.05.
- PLATON/checkCIF : Resolve ADDSYM alerts for missed symmetry elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
